![molecular formula C15H12ClN3S B1331341 4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 23282-92-0](/img/structure/B1331341.png)
4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and corrosion inhibition properties. The compound features a triazole ring substituted with a benzyl group and a 4-chlorophenyl moiety, which may contribute to its potential biological activities.
Synthesis Analysis
The synthesis of related triazole derivatives typically involves multi-step reactions, starting from simple precursors such as hydrazine hydrate and various aldehydes or ketones. For instance, the synthesis of a similar compound, 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde . Another related synthesis involved the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes . These methods highlight the versatility and efficiency of synthesizing triazole derivatives.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. For example, the study of a similar compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, utilized X-ray diffraction to support the formation of the thione tautomer isomer structure . Additionally, DFT calculations can be used to predict the feasibility of synthesis and to analyze the electronic structure of the molecules .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including tautomerism, as seen in the thiol/thione tautomerism reaction via single-proton intramigration . The reactivity of these compounds can be influenced by their molecular electrostatic potential and electronic parameters, which can be theoretically analyzed to predict biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are characterized by their melting points, solubility in organic solvents, and stability. These compounds are typically crystalline and odorless, with their structures confirmed by spectroscopic methods . The presence of substituents like the tert-butyl group or chlorophenyl moiety can influence these properties and potentially enhance biological activity .
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Heterocycle Formation: A study by Sarhan et al. (2008) detailed the synthesis of 3-Benzyl-4-phenyl-1,2,4-triazole-5-thiol, used as a starting material to prepare various 1,2,4-triazole derivatives. These derivatives include thiosemicarbazides, thiazolidinone, thiazoline ring systems, and thiazolo[3,2-b][1,2,4]-triazol-5-ols.
Chemistry and Reactions
- Triazole Derivative Synthesis: Singh and Kandel (2013) explored the synthesis of 4-(amino)-5-phenyl-l-4H-1,2,4-triazole-3-thiol, leading to the creation of a Schiff base 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol. This was achieved through cyclization and condensation reactions, as reported in their study (Singh & Kandel, 2013).
Biological and Pharmaceutical Research
Corrosion Inhibition
The use of triazole derivatives as corrosion inhibitors was examined in a study where different triazole compounds, including benzimidazole derivatives, were synthesized and tested for mild steel corrosion inhibition in HCl solution. Their effectiveness was assessed through various techniques such as electrochemical polarization and electrochemical impedance spectroscopy (Yadav et al., 2013).
Antimicrobial and Antifungal Activities
Safonov and Panasenko (2022) investigated the antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. They synthesized new compounds and evaluated their effectiveness against various microbial strains, noting that certain compounds demonstrated promising antimicrobial activities (Safonov & Panasenko, 2022).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known to exhibit multidirectional biological activity . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Mode of Action
It’s known that 1,2,4-triazoles can interact with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the function of the target, which can result in a therapeutic effect.
Biochemical Pathways
1,2,4-triazoles are known to have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
1,2,4-triazoles are known to have good pharmacokinetic and pharmacodynamic properties and resistance to metabolic degradation .
Result of Action
Given the multidirectional biological activity of 1,2,4-triazoles, it can be inferred that the compound may have a range of effects at the molecular and cellular level .
Action Environment
It’s known that the efficacy of 1,2,4-triazoles can be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
Future Directions
The pharmacological activities of triazole derivatives have been studied extensively by researchers . Different derivatives of triazole have shown promise in treating various diseases . The ability of these compounds to modulate various biological processes has made them attractive for pharmaceutical development . Therefore, future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
4-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-13-8-6-12(7-9-13)14-17-18-15(20)19(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCSGEGQJRCSDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23282-92-0 |
Source
|
Record name | 5-(4-Chlorophenyl)-2,4-dihydro-4-(phenylmethyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23282-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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